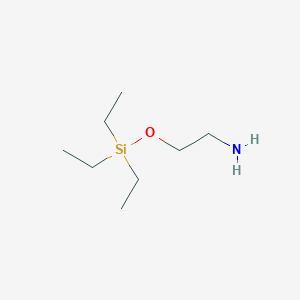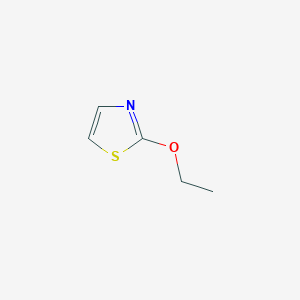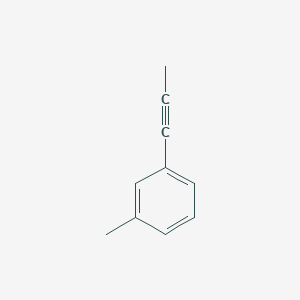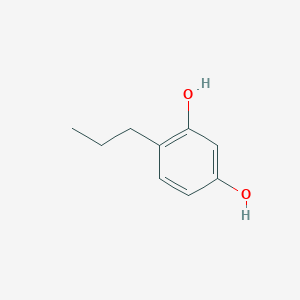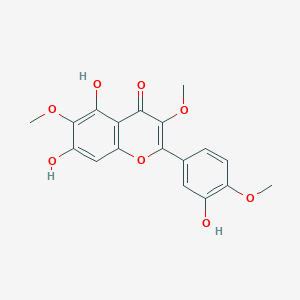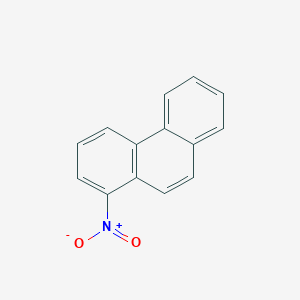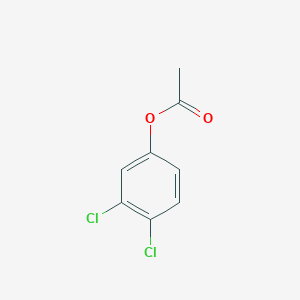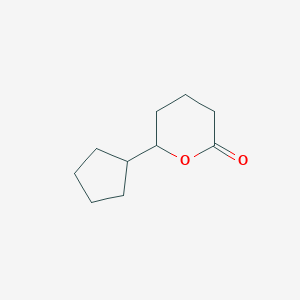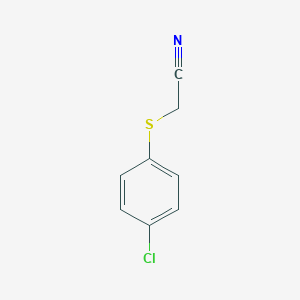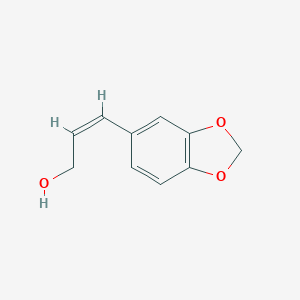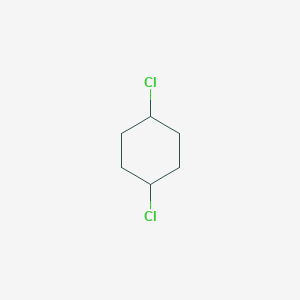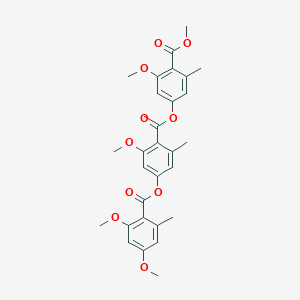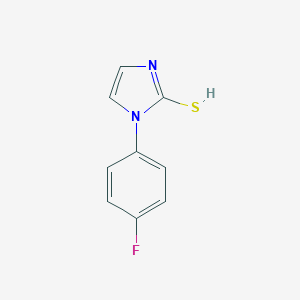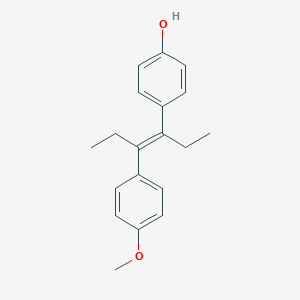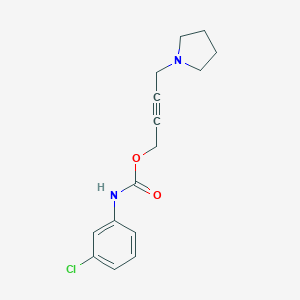
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-chloro-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as CC4, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER acts as a positive allosteric modulator of GABA receptors, which are important neurotransmitter receptors in the brain. By binding to a specific site on the receptor, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used drugs for the treatment of anxiety and insomnia.
Effets Biochimiques Et Physiologiques
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to reduce anxiety-like behavior and increase sleep duration. CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has also been shown to have anticonvulsant effects in several animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER in lab experiments is its high potency and selectivity for GABA receptors. This allows for precise modulation of neuronal activity, which is important for studying the role of GABA receptors in various physiological processes. However, one limitation of using CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER. One direction is to further investigate its potential applications in cancer research, as CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has shown promise as a potential anticancer agent. Another direction is to explore its potential as a therapeutic agent for neurological disorders, such as anxiety and epilepsy. Additionally, further studies are needed to better understand the mechanism of action of CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER and its potential side effects.
Méthodes De Synthèse
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of m-chlorocarbonyl chloride with 4-(1-pyrrolidinyl)-2-butyn-1-ol in the presence of a base, followed by esterification with an appropriate alcohol. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been used as a lead compound for the development of new drugs targeting GABA receptors.
Propriétés
Numéro CAS |
15944-43-1 |
|---|---|
Nom du produit |
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER |
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-6-5-7-14(12-13)17-15(19)20-11-4-3-10-18-8-1-2-9-18/h5-7,12H,1-2,8-11H2,(H,17,19) |
Clé InChI |
ARFAGUMSEYHDPD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
15944-43-1 |
Synonymes |
m-Chlorocarbanilic acid 4-(1-pyrrolidinyl)-2-butynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



